Marchantin A

Description

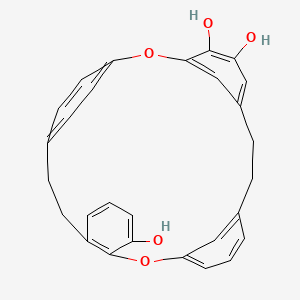

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24O5 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol |

InChI |

InChI=1S/C28H24O5/c29-24-6-2-4-21-12-9-18-10-13-22(14-11-18)32-26-17-20(16-25(30)27(26)31)8-7-19-3-1-5-23(15-19)33-28(21)24/h1-6,10-11,13-17,29-31H,7-9,12H2 |

InChI Key |

LLMFFOXSSQHNFR-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC5=CC=C1C=C5)O)O |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC5=CC=C1C=C5)O)O |

Synonyms |

marchantin A |

Origin of Product |

United States |

Biosynthesis and Natural Production Pathways of Marchantin a

Precursor Identification and Metabolic Intermediates

The assembly of Marchantin A relies on precursors derived from the phenylpropanoid pathway, which are subsequently modified and dimerized.

The biosynthetic journey to this compound originates from the core phenylpropanoid pathway, which generates a wide array of phenolic compounds in plants. mdpi.com The initial precursor is the amino acid L-phenylalanine. The synthesis is thought to begin with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). oup.com This is followed by a hydroxylation step to form p-coumaric acid, mediated by cinnamic acid 4-hydroxylase (C4H). oup.com Both PAL and C4H enzymes have been detected in Marchantia polymorpha.

Feeding experiments using labeled precursors have confirmed that the aromatic rings of the this compound molecule are derived from L-phenylalanine via trans-cinnamic acid and p-coumaric acid. The pathway continues with the reduction of p-coumaric acid to dihydro-p-coumaric acid, which has been proven to be an intermediate. oup.com Following this, 4-coumarate:coenzyme A ligase (4CL) likely catalyzes an acylation reaction to form dihydro-p-coumaroyl CoA. oup.com This activated intermediate is then condensed with three molecules of malonyl-CoA, in a reaction catalyzed by an enzyme with stilbene (B7821643) carboxylate synthase (STCS) activity, to produce the bibenzyl monomer lunularic acid. oup.com

Lunularic acid, a bibenzyl compound, serves as the key monomeric precursor for the construction of the dimeric marchantin framework. While it was initially suggested that both lunularic acid and its decarboxylation product, lunularine, could be the building blocks for marchantin biosynthesis, detailed enzymatic studies have clarified their roles.

Cell-free experiments utilizing radioactively labeled substrates in microsomal preparations from M. polymorpha cell cultures have conclusively demonstrated that lunularic acid is the sole substrate for the dimerization reaction that forms Marchantin C. In these experiments, lunularine did not serve as a substrate for the formation of either Marchantin C or this compound. This indicates that the enzymatic decarboxylation of lunularic acid to lunularine is a separate metabolic process and is not involved in the biosynthetic pathway leading to marchantin-type bis(bibenzyls).

Phenylpropanoid Pathway Contributions

Enzymatic Machinery for this compound Biosynthesis

The final, crucial steps in the formation of this compound are catalyzed by a specific set of enzymes belonging to the cytochrome P-450 superfamily. These enzymes are responsible for both the complex cyclization and the final hydroxylation of the molecule.

Research has identified two distinct cytochrome P-450 (P450) enzymes in M. polymorpha that are essential for the late stages of this compound biosynthesis. The first P450 enzyme facilitates the intermolecular phenolic coupling, or dimerization, of two lunularic acid molecules to create the macrocyclic structure of Marchantin C. The second P450 enzyme is responsible for the subsequent hydroxylation of Marchantin C to yield this compound.

The identification of these enzymes as P450s is supported by several lines of evidence. Both enzymatic reactions are strictly dependent on the presence of oxygen and NADPH. Furthermore, the reactions are inhibited by characteristic cytochrome P-450 inhibitors, such as ancymidol (B87201) and carbon monoxide (CO) in the dark, with the CO-induced inhibition being partially reversible by light.

For the specific cytochrome P-450 enzyme that catalyzes the oxidative coupling of two lunularic acid molecules to form the cyclic bis(bibenzyl) Marchantin C, the name "marchantin C synthase" has been proposed. This enzyme performs a complex reaction, forming two ether bridges between the two monomers to create the macrocycle. The activity of marchantin C synthase in microsomal preparations was found to be dependent on NADPH, with higher activity observed in the presence of an NADPH regenerating system.

The final step in the biosynthesis of this compound is the hydroxylation of Marchantin C. This reaction is catalyzed by a second, distinct cytochrome P-450 enzyme for which the name "marchantin C hydroxylase" has been proposed. This enzyme performs a classic P450-mediated substrate hydroxylation, adding a hydroxyl group to the 6'-position of Marchantin C to produce this compound. Like the synthase, this hydroxylase activity is strictly dependent on NADPH for its function.

Hypothesized Marchantin C Synthase Activity

Genetic and Transcriptomic Analyses of this compound Production

The biosynthesis of this compound in the liverwort Marchantia polymorpha is a complex process rooted in the phenylpropanoid pathway, the genetic and transcriptional underpinnings of which have been increasingly clarified through modern molecular techniques.

Identification of Genes Encoding Key Biosynthetic Enzymes (e.g., PAL, C4H, STCS)

The biosynthetic route to this compound begins with core reactions of the phenylpropanoid pathway, involving several key enzymes whose encoding genes have been identified in liverworts. oup.com The synthesis is initiated from the amino acid L-phenylalanine. oup.com

The key enzymes in the initial stages of the precursor synthesis include:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the conversion of L-phenylalanine into cinnamic acid, the first committed step of the phenylpropanoid pathway. oup.comoup.com

Cinnamate 4-hydroxylase (C4H): Following the action of PAL, C4H hydroxylates cinnamic acid to form p-coumaric acid. oup.comoup.com This step is crucial for introducing the hydroxyl group that is a characteristic feature of this class of compounds.

Stilbenecarboxylate synthase (STCS): This enzyme is pivotal in forming the bibenzyl structure. It catalyzes the condensation of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA to produce lunularic acid. oup.com

Lunularic acid is the direct monomeric precursor for the subsequent dimerization that forms the macrocyclic structure of marchantins. mdpi.com The final steps, converting lunularic acid into this compound, are catalyzed by specific cytochrome P-450 enzymes. First, a cytochrome P-450 enzyme named marchantin C synthase facilitates the oxidative coupling of two lunularic acid molecules to create Marchantin C. Subsequently, another cytochrome P-450, marchantin C hydroxylase, hydroxylates Marchantin C to yield the final product, this compound.

Transcriptome Sequencing and Gene Expression in M. polymorpha

Transcriptome analysis has been a powerful tool for elucidating the genetic framework of this compound biosynthesis. By sequencing the complete set of RNA transcripts in M. polymorpha cells, researchers have been able to identify gene expression patterns associated with the production of specialized metabolites.

Studies using transcriptome sequencing have revealed that genes involved in the phenylpropanoid pathway are significantly co-expressed with genes that are known markers for oil body cells, the specific sites of this compound accumulation. This co-expression network analysis provides strong evidence that the biosynthetic machinery for this compound is transcriptionally coordinated and localized to these specialized cells.

Furthermore, transcriptomic approaches have been instrumental in identifying key regulatory genes. For instance, RNA-sequencing analysis of knockout mutants and overexpression lines of the R2R3-MYB transcription factor, MpMYB02, demonstrated that this specific factor is a dedicated regulator of marchantin biosynthesis. nih.gov Knocking out MpMYB02 resulted in the abolishment of marchantin accumulation, while its overexpression led to an increase in several types of marchantins. nih.gov

Regulation of this compound Accumulation

The production and storage of this compound are not constitutive processes but are tightly regulated and integrated with the plant's development and its response to the environment.

Coordination with Oil Body Cell Differentiation

The accumulation of this compound is intrinsically linked to the differentiation of specialized idioblastic cells known as oil body cells. These cells house the oil bodies, which are unique organelles in liverworts that serve as sites for the biosynthesis and storage of various secondary metabolites, including marchantins and terpenoids. researchgate.net Direct analysis via micromanipulation coupled with mass spectrometry has confirmed the specific localization and accumulation of this compound within these oil body cells. researchgate.net

Research has shown a direct correlation where the total amount of this compound in the thallus is roughly proportional to the number of oil body cells present. This suggests that the biosynthetic pathway for this compound and the developmental pathway for oil body cells are closely coordinated. This coordination is controlled at the genetic level by specific transcription factors. Key regulators of oil body formation, such as MpMYB02, MpC1HDZ, and MpERF13, also govern the accumulation of marchantins. researchgate.netresearchgate.net For example, the MpMYB02 transcription factor is not only essential for marchantin biosynthesis but also acts as a key regulator of oil body formation itself. researchgate.net Mutant plants that are unable to form oil bodies show a corresponding and significant reduction in their content of this compound and related compounds. oup.com

Environmental Factors Influencing Biosynthesis (e.g., Low-Mineral Conditions)

The biosynthesis of this compound is also influenced by external environmental cues. One of the most clearly documented factors is nutrient availability. Studies have observed that growing M. polymorpha in low-mineral conditions leads to an increase in the number of oil body cells. researchgate.net Given the direct link between oil body cell number and marchantin content, these conditions effectively enhance the accumulation of this compound.

Other environmental stressors can also modulate the production of marchantins. For instance, treatment with sodium chloride (NaCl) has been shown to down-regulate the expression of MpMYB02, the key transcription factor for marchantin biosynthesis. nih.gov This suggests that high salinity stress may lead to a decrease in this compound production. The differential regulation of various metabolic pathways in response to distinct environmental signals, such as UV-B radiation or nutrient deficiency, highlights the plant's ability to fine-tune its chemical defenses. nih.gov

Chemodiversity and Variability of this compound Content across Marchantia Genotypes and Geographical Origins

The quantity of this compound is not uniform across all liverworts; significant variability exists both between different species of the Marchantia genus and among different populations of M. polymorpha from various geographical locations. mdpi.com This chemodiversity reflects genetic differences and adaptations to local environmental conditions.

For example, quantitative analyses have revealed substantial differences in the yield of this compound. While one study reported a yield of 0.14 g from Hungarian M. polymorpha, much higher quantities (up to 1.9 g) were extracted from M. paleacea subsp. diptera. This demonstrates clear variation at the species level. Even within M. polymorpha, the reported yields of related marchantins can vary dramatically between studies, indicating intraspecific variability. This variation is attributed to factors including geographical origin and seasonality.

Specimens of M. polymorpha collected from diverse locations such as Japan, China, Poland, Germany, and India have all been found to contain marchantin-type compounds, establishing them as chemical markers for the species. researchgate.net However, the existence of distinct subspecies within M. polymorpha—notably M. polymorpha subsp. polymorpha, subsp. ruderalis, and subsp. montivagans—which are adapted to different ecological niches and have distinct geographical distributions, provides a strong genetic basis for this observed chemical variability. oup.com This intraspecific genetic divergence likely extends to the regulation and output of secondary metabolite pathways, leading to the observed differences in this compound content.

Table 1: Comparative Yield of this compound and Related Compounds from Marchantia Species This table illustrates the variability in compound yield based on species and potentially other factors like geography, as reported in scientific literature.

| Compound | Plant Species | Reported Yield | Reference |

| This compound | Marchantia polymorpha | 0.14 g | |

| This compound | Marchantia paleacea subsp. diptera | 1.9 g | |

| Marchantin B | Marchantia polymorpha | 0.13 mg - 12.87 mg | |

| Marchantin C | Marchantia polymorpha | 6.5 mg | |

| Marchantin C | Marchantia paleacea subsp. diptera | 16.69 mg |

Preclinical Biological Activities of Marchantin a

Anticancer Activity of Marchantin A in In Vitro Cell Models and In Vivo Animal Models

The primary focus of research into the bioactivity of this compound has been its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and induce programmed cell death, known as apoptosis.

Inhibition of Cancer Cell Proliferation and Growth

This compound has shown significant inhibitory effects on the proliferation and growth of several cancer cell types in laboratory settings.

This compound has demonstrated notable cytotoxic effects against human breast cancer cell lines. In one study, it effectively induced cell growth inhibition in MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 4.0 µg/mL. Further research on breast cancer cell lines A256, MCF-7, and T47D revealed that this compound reduced cell viability with IC₅₀ values of 5.5 µM, 11.5 µM, and 15.3 µM, respectively. The mechanism behind this inhibition is partly attributed to its antimicrotubular effect. mdpi.com Fluorescence microscopy has confirmed this action on the microtubules of breast cancer cells.

Table 1: IC₅₀ Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC₅₀ |

|---|---|

| MCF-7 | 4.0 µg/mL / 11.5 µM |

| A256 | 5.5 µM |

| T47D | 15.3 µM |

Data sourced from multiple studies, variations in values may exist.

While direct studies on this compound in glioma cell models are limited in the provided context, research on the structurally similar compound, Marchantin C, offers valuable insights. Marchantin C has been shown to exhibit potent growth inhibition in human glioma cell lines T98G and U87 in a dose- and time-dependent manner. It has also been reported to induce apoptosis in human glioma A172 cells. Given the structural similarities between marchantins, these findings suggest a potential avenue for future investigation into the effects of this compound on glioma cells.

Extracts from Marchantia polymorpha, a known source of this compound, have been shown to suppress the growth and migration of hepatocellular carcinoma (HCC) cells, including BEL-7404, HepG2, and H22 cell lines. nih.gov These ethanol (B145695) extracts induced apoptosis in a dose- and time-dependent manner. nih.gov While these studies utilized a whole extract rather than purified this compound, the known presence and bioactivity of marchantins within these extracts suggest they may contribute significantly to the observed anticancer effects.

Observations in Human Glioma Cell Models (via Marchantin C analogy)

This compound-Induced Apoptosis Mechanisms

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, a controlled process of cell death that is often dysregulated in cancer.

Research has demonstrated that this compound triggers apoptosis in MCF-7 breast cancer cells through the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. Western blot analysis revealed that treatment with this compound led to an increase in the levels of cleaved (activated) forms of caspase-3, caspase-8, and caspase-9. The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis, was also observed in this compound-treated MCF-7 cells.

PARP Cleavage and Bid Regulation

This compound has been shown to induce apoptosis in human MCF-7 breast cancer cells through mechanisms involving the cleavage of Poly (ADP-ribose) polymerase (PARP) and the regulation of the BH3 interacting-domain death agonist (Bid). In studies on these cells, treatment with this compound led to a notable increase in the levels of cleaved PARP. PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. The cleavage of PARP by this compound suggests an activation of the apoptotic cascade.

Concurrently, the level of Bid was observed to decrease significantly in a dose- and time-dependent manner following treatment with this compound. Bid is a pro-apoptotic member of the Bcl-2 family of proteins. In its full-length form, it is inactive. Upon cleavage by enzymes like caspase-8, a truncated form of Bid (tBid) is generated, which then translocates to the mitochondria to promote the release of other pro-apoptotic factors. The observed decrease in the total Bid level suggests its cleavage and consumption during the apoptotic process initiated by this compound. This modulation of PARP and Bid is part of a broader apoptotic response that also includes the activation of caspases-3, -8, and -9.

Induction of Endoplasmic Reticulum (ER) Stress

While direct studies on this compound and its specific role in inducing endoplasmic reticulum (ER) stress are limited, research on a related compound, Marchantin M, provides insight into this potential mechanism. Marchantin M has been shown to induce ER stress in prostate cancer cells, as evidenced by several key molecular markers. nih.gov This induction of ER stress is a critical component of its cytotoxic effects. nih.gov

The markers of ER stress observed with Marchantin M treatment include elevated levels of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov GRP78 is a major ER chaperone protein that is upregulated during ER stress to aid in protein folding, while CHOP is a transcription factor that is induced by prolonged ER stress and mediates apoptosis. Furthermore, an increase in the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) and the splicing of X-box-binding protein-1 (XBP-1) were also observed. nih.gov These events are characteristic of the unfolded protein response (UPR), a signaling pathway activated by ER stress. unit.no The dilation of the ER has also been noted as a physical manifestation of this stress. nih.gov Although this data pertains to Marchantin M, the structural similarity suggests that this compound could potentially exert its biological effects through a similar mechanism of inducing ER stress. However, it is important to note that a study on Marchantin M's induction of ER stress was later retracted due to concerns about the credibility and originality of the study. medscimonit.com

Modulation of Cell Cycle Progression by this compound

This compound has been demonstrated to influence the progression of the cell cycle, a key process in cell growth and proliferation. Its intervention in this fundamental cellular process is a significant aspect of its preclinical biological activity.

G2/M Phase Arrest Induction

Studies have indicated that this compound can induce cell cycle arrest at the G2/M phase. This phase of the cell cycle is a critical checkpoint where the cell ensures it is ready for mitosis (M phase). An arrest at this stage prevents cells with damaged DNA or other abnormalities from dividing. The ability of this compound to halt cell cycle progression at this point suggests it may interfere with the molecular machinery that governs the G2 to M transition. chosunobr.org For instance, in hepatocellular carcinoma cells, an ethanol extract of Marchantia polymorpha, which contains this compound, was found to cause G2/M phase arrest at high concentrations. Similarly, other related natural compounds have also been shown to induce G2/M arrest, highlighting this as a potential mechanism of action for this class of molecules. researchgate.netmdpi.com

Regulation of Cyclin and Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27, Cyclin B1, Cyclin D1)

This compound's ability to modulate the cell cycle is further supported by its effects on key regulatory proteins, including cyclins and cyclin-dependent kinase inhibitors (CKIs). Research has shown that treatment with this compound leads to a marked increase in the gene expression of the CKIs p21 and p27. These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. khanacademy.org

Conversely, the expression of Cyclin B1 and Cyclin D1 genes was found to decrease significantly with this compound treatment. Cyclin D1 is crucial for the G1 to S phase transition, while Cyclin B1, in complex with its partner CDK1, is essential for entry into mitosis. khanacademy.org The downregulation of these cyclins, coupled with the upregulation of CKIs, provides a molecular basis for the observed cell cycle arrest.

Microtubule-Targeting Properties of this compound

This compound has been identified as a microtubule-targeting agent, a class of compounds that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. researchgate.net

Inhibition of Tubulin Polymerization in Cell-Free Systems and Cellular Contexts

Research has demonstrated that this compound inhibits the polymerization of tubulin, the protein subunit of microtubules. researchgate.net This effect has been observed both in cellular contexts and in cell-free systems. researchgate.netresearchgate.net In breast cancer cell lines, fluorescence microscopy has confirmed the antimicrotubular effect of this compound. researchgate.net This disruption of the microtubule network leads to mitotic arrest and subsequent cell death. researchgate.netresearchgate.net The ability of this compound to inhibit tubulin polymerization places it in a category of compounds with significant potential in cancer research, as microtubules are a validated target for chemotherapy. mdpi.comoncotarget.commdpi.com The unique structure of marchantins, in comparison to classic microtubule inhibitors, suggests they may represent a novel class of microtubule-targeting agents. researchgate.net

Antimicrotubular Effects in Tumor Cells

This compound exhibits cytotoxic effects against various cancer cell lines, a characteristic attributed to its antimicrotubular activity. Fluorescence microscopy has confirmed the ability of this compound to disrupt microtubule formation in cancer cells. This disruption of the cellular cytoskeleton is a key mechanism in its anticancer potential.

In vitro studies have demonstrated that this compound induces a reduction in cell viability in several breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for multiple cell lines. For instance, in one study, the IC₅₀ values for the breast cancer cell lines A256, MCF7, and T47D were 5.5 µM, 11.5 µM, and 15.3 µM, respectively. matis.is Another study reported an IC₅₀ of 4.0 µg/mL for MCF-7 human breast cancer cells. The cytotoxic effect of this compound was significantly enhanced when used in combination with an Aurora-A kinase inhibitor, suggesting a synergistic relationship that leads to increased cell division failure.

Table 1: In Vitro Cytotoxicity of this compound on Breast Cancer Cell Lines

| Cell Line | IC₅₀ Value | Source(s) |

|---|---|---|

| A256 | 5.5 µM | matis.is |

| MCF7 | 11.5 µM | matis.is |

| T47D | 15.3 µM | matis.is |

Targeting of Specific Oncogenic Pathways by this compound

Beyond its direct effects on microtubules, research indicates that marchantins can target specific oncogenic pathways, contributing to their anticancer activity.

Studies on marchantin compounds have revealed their ability to inhibit proteasome activity, a crucial cellular process for protein degradation. Marchantin M, a related compound, has been shown to potently inhibit the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities of the 20S proteasome in both in vitro and intracellular systems. Computational modeling suggests that this inhibition is non-competitive, with the marchantin molecule binding to the active sites of the proteasome β1 and β5 subunits. This inhibition of the proteasome leads to a significant accumulation of polyubiquitinated proteins within the cancer cells, a condition that can trigger cellular stress and subsequent cell death pathways.

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. scientificarchives.com Research on marchantin M has demonstrated its ability to suppress this key oncogenic pathway. The compound was found to inhibit PI3K activity, which in turn prevents the activation and expression of Akt. This disruption of the PI3K/Akt axis subsequently leads to the downregulation of mTOR and its downstream effectors. The suppression of the PI3K/Akt/mTOR pathway is a significant mechanism contributing to the anticancer effects of marchantins.

Proteasome Activity Inhibition and Accumulation of Ubiquitinated Proteins

Anti-inflammatory Activity of this compound

In addition to its anticancer properties, this compound and related compounds have demonstrated notable anti-inflammatory activities in preclinical models. ontosight.ai

This compound has been shown to inhibit the production of pro-inflammatory mediators. researchgate.net Specifically, it has an inhibitory effect on the lipopolysaccharide (LPS)-induced production of nitric oxide (NO). NO is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory conditions. mdpi.com The ability of this compound to reduce the production of inflammatory mediators like NO highlights its potential as an anti-inflammatory agent.

The production of high levels of nitric oxide during inflammation is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is often upregulated in response to inflammatory stimuli. ffhdj.com Studies have shown that certain compounds can exert their anti-inflammatory effects by downregulating the mRNA expression of iNOS. ffhdj.com While direct evidence for this compound is part of ongoing research, the observed inhibition of nitric oxide production suggests a potential mechanism involving the downregulation of iNOS expression.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Marchantin M |

| Nitric Oxide |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound, a macrocyclic bis-bibenzyl isolated from liverworts, has demonstrated notable anti-inflammatory properties in preclinical studies. Research indicates its potential to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.

Studies have shown that certain marchantins can influence these pathways. For instance, marchantin M has been found to inactivate NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The inactivation of NF-κB by marchantin M suggests a potential mechanism for its anti-inflammatory effects, as this would lead to a downstream reduction in the production of inflammatory mediators.

In the context of the MAPK signaling cascade, which includes kinases like ERK, JNK, and p38, research on the related compound marchantin C has shown that it can inhibit the phosphorylation of ERK1/2. tandfonline.com The ERK/MAPK pathway is known to be involved in cellular processes that can contribute to inflammation, and its inhibition by marchantin C points to a specific molecular target within this pathway. tandfonline.com While these findings are for closely related compounds, they suggest that this compound may exert its anti-inflammatory effects through similar mechanisms by targeting components of the NF-κB and MAPK signaling pathways. Further research is needed to fully elucidate the direct effects of this compound on these pathways.

Antimicrobial Activity of this compound

This compound has been the subject of various studies to evaluate its efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial Effects

The antibacterial properties of this compound have been tested against both Gram-positive and Gram-negative bacteria, revealing a spectrum of activity.

This compound has demonstrated inhibitory effects against several Gram-positive bacteria. tandfonline.com It has been reported to be effective against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. tandfonline.com Its activity has also been documented against Listeria monocytogenes and Bacillus subtilis. The inhibitory effect of this compound extends to other Gram-positive species such as Bacillus cereus, Bacillus megaterium, Staphylococcus epidermidis, and Streptococcus viridans. tandfonline.com

| Gram-Positive Bacterial Strain | Reported Activity of this compound |

| Staphylococcus aureus | Effective, MIC of 3.13 µg/mL tandfonline.com |

| Bacillus subtilis | Documented inhibitory effect |

| Listeria monocytogenes | Documented inhibitory effect |

| Streptococcus pyogenes | Documented inhibitory effect tandfonline.com |

| Bacillus cereus | Documented inhibitory effect tandfonline.com |

| Bacillus megaterium | Documented inhibitory effect tandfonline.com |

| Staphylococcus epidermidis | Documented inhibitory effect tandfonline.com |

| Streptococcus viridans | Documented inhibitory effect tandfonline.com |

The activity of this compound against Gram-negative bacteria appears to be more varied. tandfonline.com While it has shown inhibitory effects against some strains, others have demonstrated resistance. tandfonline.com Documented activity includes inhibition of Haemophilus influenzae and Neisseria meningitidis. tandfonline.com However, its effectiveness against other common Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli is also noted in some studies. tandfonline.com Further research is required to fully understand the spectrum and mechanisms of its action against this class of bacteria.

| Gram-Negative Bacterial Strain | Reported Activity of this compound |

| Haemophilus influenzae | Documented inhibitory effect tandfonline.com |

| Neisseria meningitidis | Documented inhibitory effect tandfonline.com |

| Pseudomonas aeruginosa | Documented inhibitory effect tandfonline.com |

| Escherichia coli | Documented inhibitory effect tandfonline.com |

| Acinetobacter calcoaceticus | Documented inhibitory effect tandfonline.com |

| Pasteurella multocida | Documented inhibitory effect tandfonline.com |

| Proteus mirabilis | Documented inhibitory effect tandfonline.com |

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, Streptococcus pyrogenes)

Antifungal Effects

This compound has been reported to possess antifungal properties. biorxiv.org Studies have shown its activity against various fungal species, contributing to the broader antimicrobial profile of this natural compound. biorxiv.org While specific inhibitory concentrations are not always detailed, the consistent reporting of its antifungal nature underscores its potential in this area. Research has indicated that while this compound does possess some antifungal activity, other related bisbibenzyls like neothis compound and riccardin D may be more effective against certain fungi, such as Candida albicans. biorxiv.orgsigmaaldrich.com

Antiprotozoal Effects of this compound

Beyond its antibacterial and antifungal properties, this compound has demonstrated significant antiprotozoal activity in vitro. sigmaaldrich.comnih.gov It has been shown to inhibit the growth of several protozoan parasites responsible for major human diseases.

Notably, this compound inhibited the proliferation of two strains of Plasmodium falciparum, the parasite that causes malaria, with IC50 values of 3.41 μM for the NF54 strain and 2.02 μM for the K1 strain. nih.gov It also showed activity against other significant protozoa, including Trypanosoma brucei rhodesiense (IC50 = 2.09 μM), the causative agent of African trypanosomiasis, and Leishmania donovani (IC50 = 1.59 μM), which causes leishmaniasis. nih.gov Its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, was also observed, with an IC50 value of 14.90 μM. nih.gov This is the first report of the inhibitory effects of this compound against these parasites in vitro. nih.gov

| Protozoan Parasite | IC50 Value of this compound |

| Plasmodium falciparum (NF54 strain) | 3.41 μM nih.gov |

| Plasmodium falciparum (K1 strain) | 2.02 μM nih.gov |

| Trypanosoma brucei rhodesiense | 2.09 μM nih.gov |

| Leishmania donovani | 1.59 μM nih.gov |

| Trypanosoma cruzi | 14.90 μM nih.gov |

Activity against Trypanosomal and Leishmanial Species (Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani)

Other

In addition to its antiprotozoal properties, this compound has been investigated for a variety of other biological activities in preclinical studies. These include antioxidant, skeletal muscle relaxant, and enzyme inhibitory effects.

This compound has demonstrated notable antioxidant properties, specifically the ability to scavenge free radicals. mdpi.com This activity is concentration-dependent and has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnotulaebotanicae.ro In one study, this compound exhibited free radical-scavenging activity with an EC₅₀ value of 20 μg/mL. The antioxidant capacity of this compound is believed to be associated with the presence of phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. mdpi.com

Table 4: Free Radical Scavenging Activity of this compound

| Assay | EC₅₀ (μg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 20 |

This compound has been shown to possess skeletal muscle relaxant activity. researchgate.net Pharmacological studies have compared its potency to that of d-tubocurarine, a well-known neuromuscular blocking agent. researchgate.netnih.gov Research on this compound trimethyl ether, a derivative, revealed that its skeletal muscle relaxation activity is approximately 3.5 times less potent than that of d-tubocurarine. researchgate.netnih.gov

The structural similarity between this compound and bisbenzylisoquinoline alkaloids like tubocurarine (B1210278) has prompted investigations into its mechanism of action. mdpi.com It has been proposed that the muscle-relaxing properties of this compound may be due to the binding of calcium molecules. mdpi.com This is potentially linked to the inhibition of calmodulin, a calcium-binding protein. mdpi.com The macrocyclic bis(bibenzyl)ether skeleton shared by this compound and its derivatives is thought to be crucial for this activity. researchgate.netnih.gov

This compound has been found to inhibit the activity of several enzymes, including DNA polymerase β and cyclooxygenase (COX). mdpi.com DNA polymerase β is an important enzyme involved in DNA repair, and its inhibition can lead to cytotoxic effects, which is a target for anticancer therapies. mdpi.com Cyclooxygenase is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins (B1171923) involved in inflammation. mdpi.com

Studies have reported that this compound exhibits inhibitory effects on both 5-lipoxygenase and cyclooxygenase. The IC₅₀ value for the inhibition of cyclooxygenase by this compound has been reported to be 46.4 μM. researchgate.net This inhibitory activity on enzymes involved in key cellular processes highlights the diverse pharmacological potential of this compound.

Table 5: Enzyme Inhibitory Activities of this compound

| Enzyme | Biological Process | IC₅₀ (μM) | Reference |

|---|---|---|---|

| DNA Polymerase β | DNA Repair | - | mdpi.com |

| Cyclooxygenase (COX) | Inflammation | 46.4 | researchgate.net |

Immunomodulatory Effects in Preclinical Models

This compound, a macrocyclic bis(bibenzyl) compound isolated from liverworts of the Marchantia genus, has demonstrated notable immunomodulatory activities in various preclinical studies. These investigations, primarily centered on in vitro models, have highlighted the potential of this compound to modulate inflammatory pathways, which are critical components of the immune response.

Research has shown that this compound can exert significant anti-inflammatory effects. In one key study, the compound was evaluated for its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated HaCaT keratinocyte cells. The findings revealed that this compound exhibited potent inhibitory activity against the production of nitric oxide (NO), a key signaling molecule in inflammation. Furthermore, the compound was found to suppress the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammatory responses. This dual action underscores its potential to regulate inflammatory processes at a molecular level.

While direct and extensive in vivo immunomodulatory studies on isolated this compound are limited, research on extracts from Marchantia species provides a broader context for its potential effects. For instance, an ethanol extract of Marchantia paleacea, a known source of marchantins, was shown to possess immunostimulant properties in a murine model. researchgate.net This study documented an increased phagocytic index, enhanced primary and secondary antibody titers, and a significant elevation in interleukin-2 (B1167480) (IL-2) cytokine levels in BALB/c mice. researchgate.net Although these effects are attributable to the entire extract, the presence of bisbibenzyls like this compound is considered a significant contributor to the observed bioactivity.

The collective evidence from these preclinical models suggests that this compound possesses immunomodulatory capabilities, primarily characterized by its anti-inflammatory actions through the inhibition of the NO/iNOS pathway.

Interactive Data Table: In Vitro Immunomodulatory Activity of this compound

| Model System | Parameter Measured | Observed Effect | Reference |

| LPS-stimulated HaCaT cells | Nitric Oxide (NO) Production | Strong Inhibition | |

| LPS-stimulated HaCaT cells | iNOS mRNA Expression | Strong Inhibition |

Molecular and Cellular Mechanisms of Action of Marchantin a

Identification of Specific Molecular Targets and Binding Sites

Marchantin A, a macrocyclic bisbibenzyl derived from liverworts, has been shown to interact with several molecular targets, influencing a range of cellular processes. Research suggests that its biological activities may stem from its ability to bind to specific proteins and disrupt their function.

One of the key molecular targets identified for this compound is tubulin . Fluorescence microscopy has confirmed the antimicrotubular effect of this compound, indicating that it interferes with the polymerization of microtubules, which are crucial components of the cytoskeleton involved in cell division and structure. This interaction is a likely contributor to its observed cytotoxic effects on cancer cells.

In the context of viral infections, this compound has been found to inhibit the influenza PA endonuclease , an essential enzyme for viral replication. plos.org Docking simulations suggest a "fitting and chelating model" for this inhibition, where the 3,4-dihydroxyphenethyl group, a common moiety in marchantins, plays a crucial role. plos.org While the specific binding amino acids for this compound on the PA endonuclease are similar to those for other marchantins, subtle differences in docking may be attributed to its methoxy (B1213986) group. plos.org

Furthermore, studies comparing this compound with the bisbenzylisoquinoline alkaloid cepharanthine (B1668398) suggest that their similar therapeutic properties could be due to binding to a common receptor . nih.gov This hypothesis is based on the examination of steric, electrostatic, and hydrophobic similarities between the two compounds. nih.gov The wide range of activities exhibited by this compound has also been interpreted through a mechanism involving calcium binding . nih.gov

While the direct binding sites of this compound are still under investigation for some of its effects, computational modeling has been a valuable tool. For instance, in the case of the related compound Marchantin M, computational analysis has suggested non-covalent binding to the active sites of the proteasome β5 and β1 subunits. Similar approaches could be instrumental in further elucidating the specific binding interactions of this compound with its molecular targets.

Table 1: Identified and Proposed Molecular Targets of this compound

| Molecular Target | Evidence | Implied Mechanism of Action |

| Tubulin | Fluorescence microscopy | Disruption of microtubule polymerization, leading to mitotic spindle inhibition. |

| Influenza PA Endonuclease | In vitro inhibition assays, Docking simulations plos.org | Inhibition of viral replication. plos.org |

| Common Receptor with Cepharanthine | Comparative analysis of structure and activity nih.gov | Elicitation of similar therapeutic effects. nih.gov |

| Calcium Ions | Interpretation of broad activity spectrum nih.gov | Modulation of calcium-dependent cellular processes. nih.gov |

Elucidation of Cellular Signaling Pathway Modulation

This compound exerts its biological effects by modulating various cellular signaling pathways, leading to the inhibition of signal transduction cascades and the activation of intracellular stress responses.

Inhibition of Signal Transduction Cascades

This compound has been shown to inhibit signal transduction pathways involved in inflammation and cell proliferation. A key pathway affected is the nuclear factor-κB (NF-κB) signaling cascade . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com By inhibiting this pathway, this compound can suppress the production of inflammatory mediators.

Research on related compounds like Marchantin C has demonstrated the inhibition of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway . tandfonline.com This pathway is critical for cell proliferation and survival, and its inhibition can lead to decreased cell viability. While direct evidence for this compound is still emerging, its structural similarity to Marchantin C suggests a comparable mechanism of action.

Furthermore, studies on Marchantin M have revealed the suppression of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) axis . This pathway is central to cell growth, proliferation, and survival. Its inhibition by marchantin compounds contributes to their anticancer effects.

Activation of Intracellular Stress Responses

This compound and its analogs can induce cellular stress, particularly endoplasmic reticulum (ER) stress . The ER is a critical organelle for protein folding, and its dysfunction leads to the accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR).

Studies on marchantins have shown that they can induce ER stress, as evidenced by the upregulation of ER stress markers like glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). This ER stress can, in turn, activate apoptotic pathways, leading to cell death. The activation of the UPR is a key mechanism by which marchantins exert their cytotoxic effects.

Prolonged or severe ER stress can lead to apoptosis through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. mdpi.com The ability of marchantins to induce ER stress highlights their potential as therapeutic agents that can selectively target and eliminate stressed cells, such as cancer cells.

Impact on Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound ultimately leads to significant changes in gene expression and the regulation of key proteins involved in inflammation and cell cycle control.

Transcriptional Regulation of Inflammatory Mediators

This compound has been shown to down-regulate the gene expression of inflammatory mediators. It effectively inhibits the production of nitric oxide (NO) and prostaglandins (B1171923), key players in the inflammatory response. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS).

The transcriptional regulation of these inflammatory genes is often controlled by the NF-κB pathway. mdpi.com By inhibiting NF-κB activation, this compound can prevent the transcription of a wide array of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. mdpi.com

Table 2: Effect of this compound on Inflammatory Mediators

| Cell Type | Inflammatory Mediator | Effect |

| RAW 264.7 cells | Nitric Oxide (NO) | Strong inhibitory activity against iNOS expression. |

| HaCaT cells | Nitric Oxide (NO), Prostaglandins | Inhibition of production. |

Modulation of Cell Cycle Regulatory Proteins

This compound has demonstrated the ability to interfere with the cell cycle, leading to cell division failure. This is primarily achieved through its antimicrotubular activity, which disrupts the formation of the mitotic spindle.

The cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). biorxiv.orgbiorxiv.org Disruption of microtubule dynamics by this compound can activate the spindle assembly checkpoint, leading to a mitotic arrest.

Studies on the related compound Marchantin C have shown that it can cause cell cycle arrest at the G2/M phase. researchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, Marchantin C has been found to increase the expression of cyclin B1. researchgate.net Furthermore, it influences the levels of apoptotic proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Given the structural similarities, it is plausible that this compound employs a similar mechanism to modulate cell cycle progression and induce apoptosis in cancer cells.

Influence on Apoptotic and Anti-Apoptotic Protein Expression

This compound has been identified as a potent inducer of apoptosis, the process of programmed cell death, in certain cancer cells. Its mechanism of action involves the intricate modulation of key proteins that either promote or inhibit this cellular demise. Research, particularly in human MCF-7 breast cancer cells, has elucidated a clear pathway through which this compound exerts its pro-apoptotic effects by influencing the expression and activation of critical apoptotic regulators.

The primary mechanism involves the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. Treatment with this compound has been shown to trigger both the extrinsic and intrinsic apoptotic pathways. Evidence for this is seen in the increased levels of cleaved (activated) forms of initiator caspases, specifically caspase-8 and caspase-9. researchgate.net The activation of caspase-8 is a hallmark of the extrinsic pathway, typically initiated by external death signals, while the activation of caspase-9 is central to the intrinsic, or mitochondrial, pathway.

The convergence of these two pathways leads to the activation of the executioner caspase, caspase-3. Studies confirm that this compound treatment results in a significant increase in the level of cleaved caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such critical substrate is poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Western blot analysis has demonstrated a corresponding increase in cleaved PARP levels in cells treated with this compound, which confirms the downstream activity of caspase-3 and the execution of the apoptotic program. researchgate.net

Interestingly, the influence of this compound extends to proteins of the Bcl-2 family, which are critical regulators of the intrinsic pathway. Specifically, the level of the pro-apoptotic protein Bid was observed to decrease markedly following treatment with this compound in a dose- and time-dependent manner. In the extrinsic pathway, Bid is often cleaved by caspase-8 into a truncated form (tBid), which then translocates to the mitochondria to activate the intrinsic pathway. The reported decrease in total Bid suggests significant processing of the full-length protein as part of the apoptotic cascade initiated by this compound.

While detailed studies on related compounds like Marchantin C have shown a direct up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2, the specific effects of this compound on these two key proteins have not been as extensively detailed in the available research. However, the demonstrated activation of caspase-9 strongly implies an upstream event at the mitochondrial level, which is typically controlled by the balance of pro- and anti-apoptotic Bcl-2 family members.

The table below summarizes the observed effects of this compound on key apoptotic and cell cycle-related proteins in human MCF-7 breast cancer cells.

| Protein | Family/Function | Effect of this compound Treatment | Reference |

| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Increased cleavage (activation) | researchgate.net |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Increased cleavage (activation) | researchgate.net |

| Caspase-3 | Executioner Caspase | Increased cleavage (activation) | researchgate.net |

| PARP | DNA Repair Protein / Caspase Substrate | Increased cleavage | researchgate.net |

| Bid | Pro-apoptotic Bcl-2 Family Protein | Marked decrease in protein level | |

| p21 | Cell Cycle Inhibitor | Marked increase in gene expression | |

| p27 | Cell Cycle Inhibitor | Marked increase in gene expression | |

| Cyclin B1 | Cell Cycle Promoter | Marked decrease in gene expression | |

| Cyclin D1 | Cell Cycle Promoter | Marked decrease in gene expression |

Structure Activity Relationships Sar and Structural Modifications of Marchantin a

Identification of Key Pharmacophores and Functional Groups for Marchantin A's Bioactivity

The biological activity of this compound is intrinsically linked to specific pharmacophores and functional groups within its macrocyclic bis(bibenzyl) framework. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response.

Key molecular components of this compound that are critical for its bioactivity include:

Hydroxyl Groups: The phenolic hydroxyl (-OH) groups are paramount to many of this compound's biological effects. Specifically, the two adjacent hydroxyl groups at the C1′ and C6′ positions are considered vital for its free-radical scavenging capabilities. The presence and positioning of these hydroxyl groups are also implicated in its cytotoxic and anti-influenza activities. nih.gov For instance, the dihydroxyphenethyl moiety is a common feature among compounds that inhibit the influenza PA endonuclease, suggesting its importance for this specific bioactivity. The free hydroxyl groups are also thought to play a significant role in the antifungal properties of related bisbibenzyls.

Aromatic Rings: The four aromatic rings of the bis(bibenzyl) structure are involved in various non-covalent interactions, such as hydrophobic interactions and pi-stacking, with biological targets. These interactions are fundamental to the binding affinity and specificity of the molecule. nih.gov

Analysis of Structural Dependencies of Biological Effects (e.g., Comparison with Marchantin D, this compound Trimethyl Ether)

Comparing the biological activities of this compound with its naturally occurring and synthetic derivatives provides invaluable insight into the structural requirements for its various effects. These comparisons highlight how subtle changes in the molecular structure can lead to significant differences in potency and selectivity.

Comparison with Marchantin D and Other Analogs:

Marchantins as a class share the same core macrocyclic bis(bibenzyl) skeleton but differ in their substitution patterns (e.g., the number and position of hydroxyl and methoxy (B1213986) groups). This variation directly impacts their bioactivity. For instance, in studies on arachidonic acid peroxidation, this compound and Marchantin D both demonstrated high antioxidant activity.

Comparison with this compound Trimethyl Ether:

The table below summarizes the comparative activities of this compound and its derivatives, illustrating the impact of structural modifications.

| Compound | Structural Modification from this compound | Impact on Biological Activity | Reference |

| Marchantin C | Lacks the hydroxyl group at the C-6' position. | Found to be 10-fold less active in a specific assay. | nih.gov |

| Marchantin D | Different substitution pattern on the aromatic rings. | Exhibits high antioxidant activity, similar to this compound. | |

| Marchantin E | Contains a methoxy group. | Shows similar activity in some assays but reduced binding affinity in others compared to this compound, highlighting the role of hydroxyl positioning. | nih.gov |

| This compound Trimethyl Ether | All three phenolic hydroxyl groups are methylated. | Functionally almost 12-fold less active in one assay, indicating the importance of free hydroxyl groups. However, it still retains skeletal muscle relaxation properties. | nih.gov |

| Monohexanoyl ester of this compound | A hexanoyl group is attached to one of the hydroxyls. | Displayed the same IC50 as this compound against MDA-MB-231 cells but with higher selectivity. | protoqsar.com |

Computational Approaches for SAR Studies

Computational methods are increasingly employed to complement experimental SAR studies. These in silico techniques provide a molecular-level understanding of how this compound and its analogs interact with biological targets, and they can predict the activity of novel compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new or untested compounds.

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are highly applicable to the bisbibenzyl class of compounds. mdpi.com For a series of Marchantin derivatives, a QSAR model could be developed by:

Calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each derivative.

Correlating these descriptors with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR equation can then be used to predict the activity of newly designed this compound analogs and to understand which structural properties are most influential for the desired biological effect.

Synthetic Chemistry and Derivatization of Marchantin a

Total Synthesis Approaches for Marchantin A

The complete chemical synthesis of this compound from simple starting materials has been accomplished, confirming its complex macrocyclic bis(bibenzyl) structure. Current time information in Bangalore, IN. These synthetic endeavors have not only made the compound accessible for research without reliance on natural extraction but have also spurred advancements in synthetic methodologies.

The total synthesis of this compound and related macrocyclic bis(bibenzyls) has been approached through various strategic bond formations to construct the core structure and close the macrocycle. Key strategies often involve the sequential or convergent assembly of bibenzyl units followed by a crucial macrocyclization step.

Several methodological advancements have been pivotal in these syntheses. Transition metal-catalyzed cross-coupling reactions are frequently employed to form the biaryl and diaryl ether linkages that constitute the macrocyclic framework. sci-hub.se For instance, the intramolecular Stille-Kelly reaction, catalyzed by palladium(0), has been successfully used to form a key 16-membered ring in the synthesis of related bis(bibenzyls). Other notable methods that have been applied to the synthesis of similar macrocycles include:

Heck Reaction: Used for connecting key fragments before macrocyclization.

Wittig Reaction: Employed as a strategy for the final ring-closing step.

Ullmann Condensation: A classical method for forming diaryl ether bonds, which remains a valuable tool in this context. sci-hub.se

Corey-Seebach Reaction: A more recent application in this class of molecules, demonstrating a novel strategy for macrocycle formation via an alkyllithium-mediated displacement. researchgate.net

Ring-Closing Metathesis (RCM): A powerful and widely used reaction for the formation of macrocycles in natural product synthesis. sci-hub.se

One reported total synthesis of this compound was achieved in 12 steps, showcasing the complexity of the synthetic challenge. Current time information in Bangalore, IN.researchgate.net The biosynthetic pathway, which is thought to involve oxidative phenol (B47542) couplings of seco-compounds, has also inspired synthetic approaches, although direct biomimetic synthesis has faced significant challenges.

The synthesis of this compound and its analogues is fraught with challenges inherent to the construction of large, strained macrocycles. A primary difficulty lies in the macrocyclization step itself, which often suffers from low yields due to competing intermolecular oligomerization reactions. smolecule.com Achieving this ring closure typically requires high-dilution conditions, which can limit the scalability of the process. smolecule.com

Further challenges include:

Stereochemical Control: The presence of stereocenters in some bisbibenzyls requires precise control during the synthesis to obtain the correct isomer.

Regioselectivity: The selective formation of specific biaryl and diaryl ether bonds among multiple potential reaction sites on the aromatic rings is a significant hurdle.

Structural Complexity: The core structure, featuring four aromatic rings and two ethano bridges, requires a multi-step approach for its assembly. The strained nature of the macrocyclic ring in some bis(bibenzyls) adds another layer of difficulty to the synthesis.

Low Natural Abundance: While not a synthetic challenge per se, the rarity of these compounds in their natural sources underscores the importance of developing efficient total syntheses. bg.ac.rs

These challenges demand innovative synthetic strategies and robust chemical methodologies to overcome the thermodynamic and kinetic barriers associated with forming such complex molecular architectures.

Strategies and Methodological Advancements

Semisynthesis and Derivatization of this compound Analogues

Semisynthesis, which uses the natural product as a starting material for chemical modification, and the synthesis of derivatives are vital for exploring the therapeutic potential of this compound. wikipedia.org These approaches aim to create analogues with improved properties or to serve as tools for understanding its mechanism of action.

Chemical modification of the phenolic hydroxyl groups in this compound has been a key strategy to modulate its biological activity. A prominent example is This compound trimethyl ether , a derivative where the three phenolic hydroxyl groups of this compound are converted to methoxy (B1213986) groups. researchgate.netsmolecule.com This modification alters the compound's polarity and hydrogen-bonding capabilities, which can influence its interaction with biological targets.

This compound trimethyl ether has been shown to possess skeletal muscle-relaxing activity, similar to the parent compound. sci-hub.se An X-ray crystallography study of this derivative provided crucial insights into the three-dimensional structure of the marchantin macrocycle, revealing convex and concave surfaces. researchgate.net The derivatization to the trimethyl ether was essential for obtaining crystals suitable for this analysis. While both this compound and its trimethyl ether exhibit muscle-relaxing properties, the potency can be affected by this modification. researchgate.net

The synthesis of ester derivatives has also been explored. Chemical peracylation of this compound yields triacylated products, while enzyme-catalyzed methods using lipase (B570770) can achieve regioselective monoesterification. bg.ac.rs Interestingly, the resulting monoesters showed higher cytotoxicity against certain cancer cell lines than the peresterified versions, and in one case, a monoester derivative (monohexanoyl ester ME3) displayed enhanced selectivity against breast cancer cells compared to the parent this compound. bg.ac.rs This highlights how targeted chemical modification can fine-tune the biological activity profile.

The synthesis of derivatives is a powerful tool for probing the mechanisms underlying the biological activities of this compound. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its effects.

For example, the synthesis of various ester derivatives of this compound allowed for an investigation into structure-activity relationships. bg.ac.rs The finding that monoesters were more active than triesters suggests that the presence of free phenolic hydroxyl groups, particularly the catechol moiety, may be important for its cytotoxic activity. bg.ac.rs

While not involving this compound directly, studies on the related compound marchantin C provide a compelling example of this approach. Scientists have synthesized marchantin C hybrids conjugated with nitric oxide (NO) donors. This derivatization was designed to target drug-resistant cancer cells. The resulting hybrids showed significantly enhanced and more selective activity against multidrug-resistant cancer cells compared to the parent compound. Such studies demonstrate the potential of creating derivatives to overcome therapeutic challenges like drug resistance and provide tools to investigate specific cellular pathways. These approaches could be analogously applied to this compound to probe its mechanisms of action and potentially enhance its therapeutic profile.

Preclinical Pharmacokinetics and Pharmacodynamics in Research Models for Marchantin a

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and In Vivo Animal Models.vimta.comlnhlifesciences.org

The evaluation of a drug candidate's ADME properties, which stand for absorption, distribution, metabolism, and excretion, is a critical component of preclinical development. vimta.comsrce.hr These studies are essential for understanding how a compound is processed by a living organism, which in turn helps to predict its efficacy and potential for toxicity. srce.hr Both in vitro and in vivo models are employed to gather comprehensive data on the pharmacokinetic profile of a new chemical entity. vimta.com

Metabolic Stability in Liver Microsomal Assays

Metabolic stability assays using liver microsomes are a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are primarily responsible for phase I metabolism. rsc.org These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict the in vivo hepatic clearance of a drug. rsc.org

While specific data on the metabolic stability of Marchantin A in liver microsomal assays is not extensively detailed in the currently available literature, the general methodology involves incubating the compound with liver microsomes from various species, including humans and preclinical animal models like mice and rats. vimta.comrsc.org The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its metabolic fate. rsc.orgnih.gov For instance, a study on a different compound, pemigatinib, reported an in vitro half-life of 27.29 minutes and an intrinsic clearance of 25.40 μL/min/mg in human liver microsomes, categorizing it as having a moderate extraction ratio. nih.gov Another study classified compounds with a half-life of less than 30 minutes in mouse liver microsomes as unstable. rsc.org The stability of a compound in these assays can guide further structural modifications to improve its pharmacokinetic properties.

Table 1: Illustrative Data on Metabolic Stability Parameters from Liver Microsomal Assays for Investigational Compounds

| Compound | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (μL/min/mg) | Predicted Extraction Ratio |

| Compound X | Human | 45 | 15.4 | Low |

| Compound Y | Mouse | 25 | 27.8 | Moderate |

| Compound Z | Rat | > 60 | < 10 | Low |

This table presents hypothetical data to illustrate the typical parameters measured in metabolic stability assays. Specific values for this compound are not currently available in the public domain.

Systemic Exposure and Tissue Distribution in Animal Models

Following in vitro assessments, in vivo studies in animal models are conducted to understand the systemic exposure and distribution of a compound to various tissues. mdpi.com These studies are crucial for determining if the drug reaches its intended target organ at sufficient concentrations to exert a therapeutic effect. plos.org

There is limited published data specifically detailing the systemic exposure and tissue distribution of this compound. However, general procedures for such studies involve administering the compound to animals (e.g., mice or rats) and collecting blood and tissue samples at various time points. mdpi.com The concentration of the compound in these samples is then quantified. For example, a study on the compound M10 in mice showed that after oral administration, it was primarily distributed to the gastrointestinal tract, with lower levels detected in the plasma. mdpi.com In another study with enavogliflozin (B607307) in mice, the highest concentrations were found in the kidneys, followed by the large intestine and stomach. plos.org These types of studies provide valuable information on the pharmacokinetic profile and potential target organs of a new drug candidate. mdpi.complos.org

Assessment of Target Engagement and Efficacy Biomarkers in Preclinical Disease Models (e.g., Xenograft Models)

Evaluating target engagement and identifying efficacy biomarkers are critical steps in preclinical drug development to ensure that a compound is interacting with its intended molecular target and producing the desired biological effect. pelagobio.com Preclinical disease models, such as patient-derived xenografts (PDX), are increasingly used for these assessments as they can closely mimic the characteristics of human tumors. researchgate.net

This compound has been shown to exert cytotoxic effects against various cancer cell lines. For instance, it has demonstrated the ability to reduce the viability of breast cancer cell lines. Mechanistic studies have indicated that this compound can induce apoptosis, as evidenced by the cleavage of caspases and poly (ADP-ribose) polymerase (PARP). Furthermore, it has been observed to affect the expression of cell cycle regulators.

In the context of preclinical models, the assessment of target engagement for a compound like this compound would involve measuring its direct interaction with its proposed target within the tumor tissue. pelagobio.com Efficacy biomarkers would then be monitored to quantify the downstream effects of this engagement. For example, if this compound targets a specific signaling pathway, biomarkers could include the phosphorylation status of key proteins in that pathway. In a study of trastuzumab emtansine in HER2-positive breast cancer xenograft models, the efficacy of the drug was evaluated in the context of PIK3CA mutation status, which served as a predictive biomarker. The use of such biomarkers helps to understand the mechanism of action and can aid in identifying patient populations that are most likely to respond to the treatment. acs.org

Table 2: Potential Biomarkers for Assessing Target Engagement and Efficacy of this compound in Preclinical Cancer Models

| Biomarker Category | Specific Biomarker Example | Rationale for Use |

| Apoptosis Induction | Cleaved Caspase-3, Cleaved PARP | Direct indicators of programmed cell death initiated by the compound. |

| Cell Cycle Regulation | p21, Cyclin D1 | Markers for cell cycle arrest, a common mechanism of anticancer agents. |

| Target Pathway Modulation | Phospho-protein levels (e.g., p-Akt, p-ERK) | To confirm engagement with specific signaling pathways implicated in cancer cell survival and proliferation. |

| Tumor Growth Inhibition | Tumor volume, Ki-67 staining | Direct measures of the compound's anti-proliferative effect in vivo. |

This table provides examples of biomarkers that could be used to assess the preclinical activity of this compound based on its known biological effects.

Advanced Analytical Methodologies for Marchantin a Research

Isolation and Purification Techniques for Marchantin A from Natural Sources

The initial step in this compound research involves its extraction and purification from natural sources, primarily liverworts of the Marchantia genus, such as Marchantia polymorpha. mdpi.com The yield and purity of the isolated compound are highly dependent on the chosen extraction and purification strategy.

Chromatographic Methods (e.g., HPLC)

A variety of chromatographic techniques are essential for the successful isolation and purification of this compound from crude plant extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

A common workflow for this compound isolation involves a multi-step chromatographic process:

Column Chromatography: This is often the initial purification step. Silica gel is a frequently used stationary phase, with a gradient of solvents like petroleum ether and acetone (B3395972) or n-hexane and ethyl acetate (B1210297) serving as the mobile phase. mdpi.com This initial separation provides fractions enriched with bisbibenzyls. Sephadex LH-20 column chromatography, with a mobile phase such as chloroform-methanol, is also employed to remove polymeric impurities. mdpi.com

Thin-Layer Chromatography (TLC): Preparative TLC is utilized to further purify the fractions obtained from column chromatography. mdpi.com Analytical TLC is also a quick and effective method to monitor the progress of purification and to identify fractions containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, reversed-phase HPLC (RP-HPLC) is indispensable. This technique often uses a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, and a UV detector for monitoring the elution of the compound. The result of this meticulous process is the isolation of this compound as a white amorphous solid.

Table 1: Chromatographic Methods for this compound Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Examples) | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether/Acetone, n-Hexane/Ethyl Acetate | Initial fractionation of crude extract |

| Sephadex LH-20 | Chloroform/Methanol (1:1) | Removal of polymeric impurities | |

| Thin-Layer Chromatography (TLC) | Silica Gel | n-Heptane/Dichloromethane/Ethyl Acetate | Further purification of fractions |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Acetonitrile/Water (gradient) | Final purification to high purity |

Bioactivity-Guided Fractionation

Bioactivity-guided fractionation is a powerful strategy to isolate bioactive compounds, including this compound, from a complex mixture. researchgate.netresearchgate.net This approach involves a stepwise separation of the crude extract, followed by bioassays of the resulting fractions to identify those with the desired biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

For instance, in vitro anti-plasmodial activity-guided fractionation of a diethyl ether extract of Marchantia polymorpha led to the successful isolation of this compound. researchgate.net Similarly, bio-guided isolation based on alpha-glucosidase inhibition was used to identify and isolate this compound from Vietnamese Marchantia polymorpha. nih.gov This method ensures that the purification efforts are focused on the compounds responsible for the observed biological effects. This approach has also been used to isolate this compound from Marchantia emarginata subsp. tosana based on its cytotoxic activity against cancer cell lines. mdpi.com

Qualitative and Quantitative Analytical Techniques for this compound in Research Samples

Once isolated, a suite of advanced analytical techniques is employed to confirm the structure of this compound and to detect and quantify it in various research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons in the molecule.

2D NMR (e.g., COSY, HMBC): Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, which is essential for piecing together the complex macrocyclic structure of this compound. The structural determination of this compound is achieved through a comprehensive analysis of these 1D and 2D NMR data, often in comparison with data reported in the literature. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., HREIMS, LC-MS) for Detection and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to quantify its presence in a sample.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a very accurate mass measurement of the molecule, which allows for the determination of its elemental formula. researchgate.net HRESIMS has been instrumental in confirming the molecular formula of this compound. researchgate.net